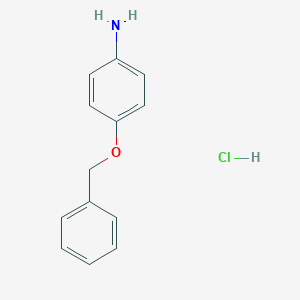

4-Benzyloxyaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

51388-20-6 |

|---|---|

Molecular Formula |

C13H14ClNO |

Molecular Weight |

235.71 g/mol |

IUPAC Name |

hydron;4-phenylmethoxyaniline;chloride |

InChI |

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |

InChI Key |

KQBDLOVXZHOAJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl |

Canonical SMILES |

[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-] |

Other CAS No. |

51388-20-6 |

Pictograms |

Irritant |

Synonyms |

4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxyaniline Hydrochloride

Classical Synthetic Routes and Their Mechanistic Investigations

The synthesis of 4-Benzyloxyaniline hydrochloride is most commonly achieved through a well-defined multi-step process originating from 4-nitrophenol (B140041). This route is favored for its sequential and controllable transformations. Additionally, specific reduction protocols using stannous chloride or iron have been extensively developed to optimize the conversion of the nitro intermediate to the desired aniline (B41778).

Multi-Step Synthesis from 4-Nitrophenolgoogle.com

The initial step in the synthesis is the conversion of 4-nitrophenol to 4-benzyloxynitrobenzene. This transformation is a type of Williamson ether synthesis. The reaction involves treating 4-nitrophenol with benzyl (B1604629) chloride in the presence of a base and a phase-transfer catalyst. google.com

The reaction pathway proceeds via the deprotonation of the phenolic hydroxyl group of 4-nitrophenol by a base, such as potassium carbonate, to form the 4-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion to form the ether linkage. The use of a phase-transfer catalyst, like Tetrabutylammonium (B224687) bromide, is crucial for facilitating the reaction between the aqueous-soluble phenoxide and the organic-soluble benzyl chloride. google.com A typical procedure involves heating the reactants in a solvent system of ethanol (B145695) and water. google.com

Once 4-benzyloxynitrobenzene is synthesized, the next critical step is the reduction of the nitro group (—NO₂) to an amino group (—NH₂). This yields 4-benzyloxyaniline. Several reducing agents are effective for this transformation, with metallic reductants being common choices due to their chemoselectivity, which leaves the benzyl ether group intact. commonorganicchemistry.com

The general mechanism for this reduction involves a series of electron and proton transfers. The metal (e.g., tin or iron) donates electrons to the nitro group. The reaction proceeds through intermediate species, such as the nitroso (—NO) and hydroxylamino (—NHOH) groups, before the final amine is formed. The acidic or neutral conditions of the reaction provide the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

The final stage of the synthesis is the conversion of the free base, 4-benzyloxyaniline, into its more stable and handleable hydrochloride salt. google.comprepchem.com This is a straightforward acid-base reaction.

The strategy involves dissolving the 4-benzyloxyaniline in a suitable solvent and treating it with hydrochloric acid. google.com The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton from the hydrochloric acid. This forms the anilinium chloride salt, this compound, which typically precipitates from the reaction mixture and can be isolated via filtration. google.com One documented method involves stirring the aniline with dilute hydrochloric acid at a temperature of 20-30°C for 20-30 minutes to achieve high yields of the hydrochloride salt. google.com

Table 1: Summary of Multi-Step Synthesis from 4-Nitrophenol

| Step | Reactants | Reagents & Catalysts | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Benzyloxyalkylation | 4-Nitrophenol, Benzyl Chloride | Potassium Carbonate, Tetrabutylammonium Bromide, Water, Ethanol | Reflux at 85-90°C for 5 hours | 4-Benzyloxynitrobenzene | 91.58% | google.com |

| 2. Reduction | 4-Benzyloxynitrobenzene | Stannous Chloride, Ammonium (B1175870) Chloride, Ethanol, Water | Not specified | 4-Benzyloxyaniline | Not specified | google.com |

| 3. Salification | 4-Benzyloxyaniline | Dilute Hydrochloric Acid | Stir at 20-30°C for 20-30 minutes | This compound | 91.11% | google.com |

Stannous Chloride Reduction Protocolsscispace.comresearchgate.net

The use of stannous chloride (SnCl₂) is a well-established and mild method for the reduction of aromatic nitro compounds to their corresponding anilines. commonorganicchemistry.comscispace.com It is particularly useful when other reducible functional groups are present in the molecule. commonorganicchemistry.com The reaction is typically carried out using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol. scispace.com

A notable characteristic of this protocol is that it often requires a significant molar excess of stannous chloride for the reaction to proceed to completion. scispace.com For instance, studies have shown that using 10 molar equivalents of SnCl₂ leads to good conversion, whereas lower equivalents result in significantly reduced yields of the aryl amine. scispace.com The mechanism involves the Sn(II) ion acting as the reducing agent, which itself is oxidized to Sn(IV) in the process. While it can be performed under acidic conditions, non-acidic protocols have also been developed. researchgate.netstackexchange.com

Iron-Mediated Reduction Approachesscispace.comresearchgate.net

Iron metal powder is another classic, efficient, and cost-effective reagent for the chemoselective reduction of nitroarenes. researchgate.netrsc.org This method is known for its high tolerance of a wide variety of functional groups, including halides, ketones, and esters, making it suitable for complex substrates. researchgate.net

The reduction is typically carried out by stirring the nitro compound with iron powder in a solvent system, often with the addition of an acid or an electrolyte to activate the iron surface and facilitate the reaction. Common systems include iron powder with acetic acid or iron powder with ammonium chloride in an ethanol/water mixture. scispace.comcommonorganicchemistry.com The reaction mechanism involves the oxidation of elemental iron (Fe⁰) to ferrous (Fe²⁺) or ferric (Fe³⁺) ions on the metal surface, with the liberated electrons being transferred to the nitro group. The reaction is heterogeneous and its rate can be influenced by the surface area and activation of the iron. scispace.comnih.gov In comparative studies, iron powder has sometimes been shown to be superior to stannous chloride, providing high yields in relatively short reaction times. scispace.com

Table 2: Comparison of Reduction Protocols

| Feature | Stannous Chloride (SnCl₂) Protocol | Iron (Fe) Protocol | References |

|---|---|---|---|

| Typical Reagents | SnCl₂·2H₂O, Ethanol | Fe powder, Acetic Acid or NH₄Cl, Ethanol/Water | scispace.comcommonorganicchemistry.com |

| Conditions | Often requires stoichiometric excess of reagent. | Catalytic amount of acid/salt, often requires heating. | scispace.comcommonorganicchemistry.com |

| Advantages | Mild conditions, good for acid-sensitive groups (in non-acidic setups). | Cost-effective, high chemoselectivity, tolerates many functional groups, environmentally benign metal. | commonorganicchemistry.comresearchgate.netrsc.org |

| Disadvantages | Requires large amounts of reagent, can generate tin-based waste. | Heterogeneous reaction can sometimes be slow, requires activation. | scispace.com |

Optimization of Synthetic Pathways and Process Refinements

Solvent System Design and Reaction Condition Control

The selection of an appropriate solvent system and the precise control of reaction conditions are paramount in maximizing the yield and minimizing impurities throughout the synthesis of this compound.

In the initial Williamson ether synthesis of 4-benzyloxy nitrobenzene (B124822), the choice of solvent significantly influences the reaction rate and selectivity. Phase-transfer catalysis (PTC) has been shown to be highly effective. For instance, the use of a liquid-liquid-liquid (L-L-L) PTC system with tetrabutylammonium bromide (TBAB) as the catalyst can lead to high selectivity for the mono-O-benzylated product. This method offers advantages over conventional liquid-liquid PTC by creating a catalyst-rich third phase where the reaction is intensified, leading to higher rates and selectivities. In such systems, a 100% selectivity for the desired mono-etherified product can be achieved.

For the subsequent reduction of the nitro group in 4-benzyloxy nitrobenzene, the solvent choice is again critical. A comparative study of solvents for the catalytic reduction of nitrobenzene to aniline showed that a mixture of methanol (B129727) and water can be highly effective. The use of water as a solvent is not only environmentally benign but also beneficial for catalyst recovery and for controlling the exothermic nature of the reaction. The selection of the reducing agent and catalyst is also a key variable. While various metal-based catalysts can be employed, the use of formic acid as a hydrogen source with a suitable catalyst offers a mild and effective alternative to high-pressure hydrogenation.

The final step of forming the hydrochloride salt requires careful control of acidic conditions to ensure complete protonation of the amine without causing cleavage of the benzyl ether linkage. The use of a solution of hydrogen chloride in a non-protic solvent like diethyl ether or 1,4-dioxane (B91453) is a common and effective method.

The table below summarizes the impact of different solvent systems on the yield of related reactions.

| Reaction Step | Solvent System | Catalyst/Reagent | Temperature (°C) | Yield (%) |

| Etherification | L-L-L PTC (Water/Organic) | TBAB | 90 | ~100 (selectivity) |

| Nitro Reduction | Methanol/Water | Pd/C, Ammonium Formate | Room Temp. | High |

| Nitro Reduction | Water | Metal Catalyst | Varies | High |

Mitigation of Competing Side Reactions

Several side reactions can occur during the synthesis of this compound, leading to reduced yield and purity. Effective mitigation strategies are therefore essential.

Aromatic amines, including 4-benzyloxyaniline, are susceptible to oxidation, which can lead to the formation of colored impurities. This oxidation can be particularly problematic during the workup and purification stages following the reduction of the nitro group.

To minimize oxidation, several precautions can be taken. Performing the reaction and subsequent workup under an inert atmosphere, such as nitrogen or argon, is a common and effective strategy. researchgate.net This creates a blanket over the reaction mixture, preventing contact with atmospheric oxygen. researchgate.net The choice of solvent can also play a role; for instance, switching from ethanol to ethyl acetate (B1210297) has been found to be beneficial in some cases. researchgate.net Additionally, the immediate conversion of the synthesized amine to its more stable hydrochloride salt can prevent oxidation during storage. For particularly sensitive amines, filtration of the reaction mixture into a flask already containing an excess of acid (e.g., HCl in dioxane) can quench the potential for oxidation. researchgate.net The use of reducing agents like zinc dust during certain reactions, such as the formation of acetanilide (B955) from aniline, can also help prevent the formation of tarry oxidation byproducts.

The benzyl ether linkage in 4-benzyloxyaniline is generally stable under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions, which are often employed in the final salt formation step. organic-chemistry.org The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by either an SN1 or S.N2 pathway. nih.govlibretexts.orgacs.org For a benzylic ether, the SN1 pathway is favored due to the formation of a relatively stable benzyl carbocation. nih.govlibretexts.org

To avoid undesired cleavage of the benzyl ether, it is crucial to carefully control the conditions of the hydrochloride salt formation. Using a stoichiometric amount of a strong acid, such as hydrogen chloride dissolved in a non-aqueous solvent like diethyl ether or 1,4-dioxane, at controlled temperatures can ensure the selective protonation of the more basic amino group without promoting ether cleavage. masterorganicchemistry.com The reaction should be monitored to avoid prolonged exposure to acidic conditions. The stability of the benzyl ether is also a consideration during the nitro group reduction step, especially if acidic reducing conditions are used. Catalytic transfer hydrogenation using a neutral hydrogen donor like formic acid in the presence of a suitable catalyst is a milder alternative to methods requiring strong acids. rsc.org

Emerging Synthetic Strategies for Related Aniline Derivatives

Research into more sustainable and efficient methods for the synthesis of aniline derivatives is ongoing. One promising area of development is the use of photocatalysis.

Photocatalytic Nitration Techniques

Traditional nitration methods for aromatic compounds often rely on the use of harsh reagents like a mixture of nitric acid and sulfuric acid, which can lead to issues with regioselectivity and the generation of significant acidic waste. Photocatalytic nitration has emerged as a greener alternative that can often be performed under milder conditions.

For instance, the photocatalytic nitration of protected anilines has been achieved using riboflavin (B1680620) tetraacetate as an organic photoredox catalyst. researchgate.netacs.org In this method, sodium nitrite (B80452) serves as the nitro group source in a visible-light-driven reaction at room temperature. researchgate.netacs.org This approach avoids the need for strong acids or stoichiometric oxidizing agents, with aerial oxygen acting as the terminal oxidant in the catalytic cycle. researchgate.netacs.org This technique has been shown to be applicable to a range of aniline derivatives, though mixtures of ortho and para isomers are often observed. researchgate.net

Photocatalysis is also being explored for the direct hydrogenation of nitroaromatics to anilines. frontiersin.orgnih.govnih.gov Various photocatalysts, including those based on TiO₂, CdS, and graphene, have been investigated for this purpose. frontiersin.orgnih.govnih.gov These methods offer the potential for high conversion rates and selectivity towards the desired aniline product at room temperature and low hydrogen pressure, representing a more sustainable approach compared to traditional high-temperature and high-pressure hydrogenation processes. frontiersin.orgnih.gov

Enzymatic Reduction Methodologies

The synthesis of this compound can be achieved through the enzymatic reduction of 4-benzyloxynitrobenzene, a process that offers a green and highly selective alternative to traditional chemical methods. This biocatalytic approach primarily utilizes nitroreductase (NR) enzymes, which are flavin-dependent proteins capable of reducing nitroaromatic compounds to their corresponding anilines. nih.govresearchgate.net

Nitroreductases catalyze the six-electron reduction of a nitro group to an amino group. The reaction proceeds through a stepwise mechanism involving the formation of nitroso and hydroxylamine (B1172632) intermediates. These enzymes utilize a reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) cofactor, which is in turn regenerated by a nicotinamide (B372718) cofactor such as NADH or NADPH. nih.govresearchgate.net To make the process economically viable on a larger scale, a cofactor regeneration system is often employed, typically using a dehydrogenase enzyme like glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose. nih.govnih.gov

Recent research has identified several promising nitroreductase enzymes with broad substrate scopes, capable of converting a variety of functionalized nitroaromatics. One such enzyme is a novel nitroreductase from Bacillus tequilensis, designated as BtNR. nih.govresearchgate.net This enzyme has demonstrated high conversion rates for a range of nitroaromatic compounds, including those with bulky substituents, suggesting its potential for the synthesis of 4-benzyloxyaniline. nih.govresearchgate.net Another well-studied enzyme is NR-55, which has been successfully used in continuous chemoenzymatic synthesis setups. nih.govnih.govacs.org

The general reaction for the enzymatic reduction of 4-benzyloxynitrobenzene is as follows:

4-Benzyloxynitrobenzene + 3 NAD(P)H + 3 H⁺ → 4-Benzyloxyaniline + 3 NAD(P)⁺ + 2 H₂O

To ensure the complete reduction to the amine and avoid the accumulation of the hydroxylamine intermediate, a co-catalyst such as vanadium pentoxide (V₂O₅) can be added to the reaction mixture. researchgate.net This chemoenzymatic approach combines the high selectivity of the enzyme with the efficiency of a chemical catalyst to drive the reaction to completion. nih.govacs.org

Detailed Research Findings

Studies on nitroreductases like BtNR and NR-55 have provided valuable insights into the reaction conditions and yields for the reduction of various nitroaromatic substrates. While specific data for 4-benzyloxynitrobenzene is not always explicitly detailed in broad substrate scope studies, the successful reduction of structurally similar compounds provides a strong basis for its feasibility.

For instance, research on BtNR has shown high conversions (up to 97%) and good product yields (up to 56%) for a variety of bulky nitroaromatics after optimizing reaction conditions. nih.govresearchgate.netrug.nl Similarly, the continuous flow system using immobilized NR-55 has demonstrated high productivity and isolated yields of over 50% for several anilines. nih.govnih.govacs.orgacs.org Photoenzymatic systems, which use light to drive the catalytic cycle, have also emerged as a powerful methodology, achieving excellent yields (up to 97%) for the reduction of diverse nitroarenes. repec.orgnih.govrug.nl

The table below summarizes representative results for the enzymatic reduction of various nitroaromatic compounds, illustrating the potential of these biocatalytic systems for the synthesis of functionalized anilines like 4-benzyloxyaniline.

| Enzyme | Substrate | Co-catalyst/System | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

| BtNR | 2-Chloro-5-nitropyridine | GDH/NADH | 24 | >99 | 56 |

| BtNR | 4-Nitrobiphenyl | GDH/NADH | 24 | 97 | 45 |

| NR-55 | 2-Chloro-5-nitropyridine | GDH/NADH/V₂O₅ (Flow) | Continuous | >99 | ~50 |

| BaNTR1 | Nitrobenzene | Photoenzymatic (Chlorophyll) | 24 | >99 | 97 |

| BaNTR1 | 4-Nitrophenol | Photoenzymatic (Chlorophyll) | 24 | >99 | 95 |

Table 1: Examples of Enzymatic Reduction of Nitroaromatic Compounds. This table presents a selection of data from recent studies on different nitroreductase systems, showcasing their efficiency in converting various nitroaromatics to their corresponding anilines. The data is indicative of the potential for applying these methodologies to the synthesis of 4-benzyloxyaniline.

Chemical Reactivity and Derivatization Research

Fundamental Reaction Pathways of the Aniline (B41778) Moiety

The lone pair of electrons on the nitrogen atom of the free aniline makes it a potent nucleophile and a base, enabling a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide array of more complex molecules.

Nucleophilic Substitution Reactions

The primary amine group of 4-benzyloxyaniline is nucleophilic and readily participates in nucleophilic substitution reactions. In these reactions, the amine attacks an electron-deficient (electrophilic) center, displacing a leaving group. byjus.comquora.com This reactivity is a cornerstone of its use in synthetic organic chemistry.

A representative example is the N-alkylation of 4-benzyloxyaniline. In one synthetic procedure, 4-benzyloxyaniline is reacted with 7-bromoheptanenitrile (B124884) in dimethylformamide (DMF) at 100°C. prepchem.com In this SN2 reaction, the aniline nitrogen attacks the carbon atom bearing the bromine, displacing the bromide ion to form a new carbon-nitrogen bond. The resulting secondary amine, 7-[(4-benzyloxyphenyl)amino]heptanenitrile, is a key intermediate for more complex structures. prepchem.com The general scheme for such reactions involves the attack of the nucleophilic amine on an alkyl halide (R-X), leading to the formation of a secondary amine and a halide salt. science-revision.co.uk

Table 1: Example of Nucleophilic Substitution with 4-Benzyloxyaniline

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| 4-Benzyloxyaniline | 7-Bromoheptanenitrile | DMF | 100°C | 7-[(4-Benzyloxyphenyl)amino]heptanenitrile | prepchem.com |

The reactivity in nucleophilic substitution can be influenced by several factors, including the steric hindrance around the reacting centers and the nature of the solvent. stackexchange.com For aniline derivatives, the nucleophilicity of the nitrogen atom is a key determinant of the reaction rate. byjus.com

Acylations and Amidation Reactions

Acylation is a fundamental reaction of primary amines like 4-benzyloxyaniline, leading to the formation of amides. This transformation is highly reliable and is frequently used to introduce a carbonyl group adjacent to the nitrogen atom, forming a stable amide linkage. The reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct (e.g., HCl).

While specific studies detailing the acylation of 4-benzyloxyaniline are not prevalent in the searched literature, the reaction is a standard transformation for anilines. libretexts.org The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the amide.

General Reaction Scheme for Acylation of 4-Benzyloxyaniline:

(4-Benzyloxyaniline + Acyl Chloride → N-(4-Benzyloxyphenyl)amide + Hydrogen Chloride)

This reaction is crucial for building the peptide bonds that form the backbone of proteins and is widely employed in medicinal chemistry and materials science. libretexts.org The resulting amides are generally less reactive than the parent amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-nitrogen bonds. rsc.org 4-Benzyloxyaniline, with its nucleophilic amine group, is a suitable donor for this type of reaction. The reaction involves the addition of the amine to a Michael acceptor, such as an enone or acrylate, to form a β-amino carbonyl compound.

These reactions can be catalyzed by acids, bases, or, more recently, by organocatalysts to achieve high efficiency and enantioselectivity. nih.govbeilstein-journals.org For example, chiral primary or secondary amines can activate α,β-unsaturated ketones towards nucleophilic attack. nih.govnih.gov The general process involves the activation of the enone by the catalyst, followed by the 1,4-addition of the N-nucleophile.

Although no examples explicitly using 4-benzyloxyaniline were found in the provided search results, the reaction of anilines with Michael acceptors like methyl vinyl ketone is a well-established transformation. nih.gov The reactivity and success of the addition depend on the nature of the Michael acceptor and the nucleophilicity of the amine. rsc.org

Table 2: General Aza-Michael Reaction

| Nucleophile (Donor) | Michael Acceptor | Product Type |

| 4-Benzyloxyaniline | α,β-Unsaturated Ketone/Ester | β-(4-Benzyloxyphenylamino) Ketone/Ester |

Formation of Metal Complexes and Coordination Chemistry Studies

The derivatization of 4-benzyloxyaniline is key to forming ligands that can coordinate with metal ions. The most common strategy involves converting the aniline into a Schiff base, which introduces an imine nitrogen that, along with other donor atoms, can chelate to a metal center.

Synthesis of Azo-Schiff Base Ligands utilizing 4-Benzyloxyaniline Hydrochloride

Azo-Schiff base ligands are multidentate ligands containing both an azo (-N=N-) group and an azomethine (-C=N-) group, which are excellent coordination sites. The synthesis of such ligands using this compound would typically follow a two-step process.

First, the this compound is diazotized using sodium nitrite (B80452) in an acidic medium (like HCl) at low temperatures (0-5°C) to form a diazonium salt. This diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as a phenol (B47542) or another aniline derivative, to form an azo dye.

Second, if the resulting azo compound contains a suitable carbonyl group (aldehyde or ketone), it can be condensed with another amine to form the Schiff base. Alternatively, and more directly, 4-benzyloxyaniline can be used to form a Schiff base first by condensation with an appropriate aldehyde (e.g., salicylaldehyde). Research on 3-benzyloxyaniline (B72059) demonstrates its use in synthesizing Schiff bases by reacting it with various substituted salicylaldehydes. researchgate.net A similar condensation reaction with 4-benzyloxyaniline and an azo-functionalized aldehyde would yield the desired azo-Schiff base ligand.

Preparation of Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II))

Schiff base ligands derived from anilines are widely used to prepare transition metal complexes due to their ability to form stable chelates. researchgate.netmdpi.com A Schiff base ligand prepared from 4-benzyloxyaniline, for instance by condensation with salicylaldehyde, would act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the imine nitrogen. researchgate.net

The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salts of Mn(II), Co(II), Ni(II), Cu(II), or Zn(II)) in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.comnih.gov The mixture is often refluxed to ensure the completion of the reaction. The resulting metal complexes precipitate from the solution and can be isolated by filtration.

The coordination geometry of the resulting complexes depends on the metal ion, the ligand structure, and the molar ratio of metal to ligand used in the synthesis. mdpi.comnih.gov For divalent transition metals, common geometries include tetrahedral, square planar, and octahedral. These structures are typically elucidated using a combination of analytical and spectroscopic techniques.

Table 3: Characterization Techniques for Transition Metal Complexes

| Technique | Information Obtained | Reference |

| Elemental Analysis | Confirms the metal-to-ligand stoichiometry. | nih.gov |

| Molar Conductance | Determines the electrolytic or non-electrolytic nature of the complexes. | nih.gov |

| Infrared (IR) Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies of key functional groups (e.g., C=N, phenolic O-H). | researchgate.net |

| UV-Visible Spectroscopy | Provides information on the electronic transitions (d-d transitions, charge transfer) and helps in proposing the geometry of the complex. | nih.gov |

| Magnetic Susceptibility | Helps determine the geometry (e.g., distinguishing between square planar and tetrahedral Ni(II) or high-spin/low-spin octahedral Co(II)). | nih.gov |

For example, in a typical Co(II) complex with a bidentate Schiff base ligand, an octahedral geometry is often proposed, which is supported by the observation of specific d-d electronic transitions in the UV-Vis spectrum and magnetic moment values around 4.7 BM. nih.gov

Elucidation of Complex Geometries and Coordination Environments

The structural characteristics of this compound allow it to be used in the synthesis of ligands for metal complexes, leading to specific coordination geometries. Research has shown the synthesis of an azo-azomethine ligand, 2-[(E)-{[4-(benzyloxy)phenyl]imino} methyl]-4-[(E)-(4-nitrophenyl) diazenyl] phenol (mbH), from the reaction of this compound with 2-hydroxy-5-[(4-nitrophenyl) diazenyl] benzaldehyde (B42025) in an ethyl alcohol solution. researchgate.net This ligand was then used to prepare mononuclear transition metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The resulting azo-azomethine ligand acts as a bidentate ligand, coordinating with the metal ions through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic group. researchgate.net Elemental analysis established a 1:2 metal-to-ligand ratio in these metal chelates. researchgate.net Further structural studies using powder X-ray diffraction indicated a monoclinic system for the ligand and its Ni(II), Cu(II), Co(II), and Zn(II) complexes, while the Mn(II) complex was found to have an orthorhombic system. researchgate.net Spectroscopic analysis suggested a general formula of [M(mb)2(H2O)2]·nH2O for the complexes. researchgate.net

| Complex | Coordination Geometry System |

| mbH Ligand | Monoclinic |

| Ni(II) Complex | Monoclinic |

| Cu(II) Complex | Monoclinic |

| Co(II) Complex | Monoclinic |

| Zn(II) Complex | Monoclinic |

| Mn(II) Complex | Orthorhombic |

Derivatization for Advanced Organic Scaffolds and Chemical Probes

This compound serves as a key starting material for a variety of complex organic structures with applications in medicinal chemistry and materials science.

Synthesis of 4-Benzyloxyphenylhydrazine (B1269750) Hydrochloride

A primary application of this compound is in the synthesis of 4-Benzyloxyphenylhydrazine hydrochloride. chemicalbook.comprepchem.com This conversion is a standard two-step process involving diazotization followed by reduction.

The synthesis begins with the diazotization of this compound. prepchem.com The starting material is suspended in concentrated hydrochloric acid and water, then cooled to temperatures between -12°C and 0°C. chemicalbook.comprepchem.comprepchem.com A solution of sodium nitrite (NaNO₂) in water is added dropwise, converting the primary amine group into a diazonium salt. chemicalbook.comprepchem.com

The second step is the reduction of the diazonium salt. A solution of stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is added to the cold diazonium salt solution. chemicalbook.comprepchem.com The reaction mixture is stirred for a period, allowing the hydrazine (B178648) hydrochloride derivative to precipitate. prepchem.comgoogle.com The resulting off-white solid product is collected by filtration, washed, and dried, often yielding high purity and a significant yield, reported to be as high as 96%. chemicalbook.com

Table of Reaction Conditions for Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride

| Step | Reagents | Solvent/Medium | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Diazotization | 4-Benzyloxyaniline HCl, Sodium Nitrite (NaNO₂) | Conc. HCl, Water | 0°C to -12°C | ~30 minutes | - |

| Reduction | Diazonium Salt, Tin(II) Chloride (SnCl₂) | Conc. HCl, Water | 0°C to Room Temp | 1 to 2 hours | Up to 96% |

Formation of N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide

This compound can be derivatized to form various acetamide (B32628) structures. The synthesis of N-aryl-2-chloroacetamides is generally achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net This involves reacting the amine with chloroacetyl chloride. researchgate.net

In the case of forming N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide, the synthesis would first require the reduction of the aniline group in 4-benzyloxyaniline to a benzylamine. This intermediate, 4-(benzyloxy)benzylamine, is then reacted with chloroacetyl chloride, typically in a solvent like dry dichloromethane (B109758) with a base such as triethylamine (B128534), to yield the final N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide product. researchgate.net This derivative is a useful intermediate for further chemical synthesis. sigmaaldrich.com

Derivatization to Quinolone Structures

The aniline moiety of this compound makes it a suitable precursor for synthesizing quinolone skeletons, which are important in medicinal chemistry. wikipedia.orgnih.gov The Gould-Jacobs reaction is a classical and effective method for this transformation. mdpi.com

This reaction involves the initial condensation of an aniline, such as 4-benzyloxyaniline, with an acylmalonate derivative like diethyl ethoxymethylenemalonate. This step is followed by a thermal cyclization reaction, where the intermediate undergoes ring closure at high temperatures. The final steps involve saponification (hydrolysis) of the ester group and subsequent decarboxylation to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the desired quinolin-4(1H)-one, commonly referred to as a 4-quinolone. wikipedia.orgmdpi.com This method allows for the construction of the core quinolone ring system, which can be further functionalized. mdpi.com Modern variations include metal-catalyzed cyclizations to achieve similar scaffolds. organic-chemistry.org

Development of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for antimycobacterial properties, represents a more complex derivatization. mdpi.comnih.gov The key intermediate for this synthesis is 4-(benzyloxy)benzylamine. mdpi.comnih.gov

A reported synthetic route starts with 4-cyanophenol, which undergoes a nucleophilic substitution with benzyl (B1604629) bromides to produce 4-(benzyloxy)benzonitriles in high yields (92-99%). mdpi.com The nitrile group is then reduced to a primary amine using lithium aluminum hydride (Li(AlH₄)) in a two-step, one-pot reaction. This process involves nucleophilic addition to form an imine, followed by hydrolysis in a basic medium to give 4-(benzyloxy)benzylamines in 49-80% yields. mdpi.comnih.gov

The final step is a nucleophilic aromatic substitution. The synthesized 4-(benzyloxy)benzylamines are reacted with various 2-alkyl-4-chloroquinolines in the presence of N,N-diisopropylethylamine (DIPEA) as a base and dimethylsulfoxide (DMSO) as a solvent. The reaction is heated to 150°C for 20 hours, resulting in the target N-(4-(benzyloxy)benzyl)-4-aminoquinolines in yields of 26-48% after purification. mdpi.comnih.gov

Synthesis of 1,2-Diarylimidazol-4-carboxamide Derivatives

4-Benzyloxyaniline is a direct precursor for the synthesis of 1,2-diarylimidazol-4-carboxamide derivatives, which have been investigated as potential receptor antagonists. acs.org The synthesis starts with the conversion of commercially available 4-(benzyloxy)aniline (B124853) into a 2,4-dichlorobenzamidine derivative. acs.org

This intermediate then undergoes a one-pot condensation and cyclization sequence to form the core imidazole (B134444) structure. acs.org From this central scaffold, further chemical modifications are performed. These can include saponification of an ethyl ester or acidic hydrolysis of the benzyl ether to create intermediates that are then used in subsequent reactions, such as a Mitsunobu reaction, to yield the final 1,2-diarylimidazol-4-carboxamide derivatives. acs.org

Pathways to 3-Amido-1,2,3,4-tetrahydrocarbazoles

The synthesis of substituted 1,2,3,4-tetrahydrocarbazoles often employs the Fischer indole (B1671886) synthesis as a key strategic step. wjarr.comnih.govyoutube.com This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. youtube.com

This compound serves as a crucial precursor to the necessary substituted phenylhydrazine intermediate. The synthesis begins with the conversion of this compound to 4-benzyloxyphenylhydrazine hydrochloride. This is achieved by diazotization of the aniline with sodium nitrite in hydrochloric acid, followed by reduction of the resulting diazonium salt with stannous chloride.

This intermediate, 4-benzyloxyphenylhydrazine hydrochloride, is then reacted with a suitable cyclic ketone, such as 4-dimethylaminocyclohexanone, under acidic conditions. The ensuing intramolecular cyclization, characteristic of the Fischer indole synthesis, yields the corresponding tetrahydrocarbazole derivative. wjarr.comresearchgate.net For instance, the reaction with 4-dimethylaminocyclohexanone produces 6-(benzyloxy)-3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole. This compound can be further debenzylated to yield the corresponding 6-hydroxy derivative, which has shown biological activity in preclinical tests.

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|---|---|---|

| This compound | 4-Dimethylaminocyclohexanone | 4-Benzyloxyphenylhydrazine hydrochloride | 6-(Benzyloxy)-3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole |

Generation of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings, are synthesized through the Claisen-Schmidt condensation. univ-ovidius.rorsc.org This reaction involves the base- or acid-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. rsc.orgnih.govnih.gov

While not a direct reactant in the condensation, this compound is a precursor to 4-(benzyloxy)benzaldehyde (B125253), a key aldehyde component for this synthesis. The transformation of the aniline to the aldehyde can be accomplished through various methods, such as the Sandmeyer or Gattermann reaction, after conversion to the corresponding diazonium salt.

Once 4-(benzyloxy)benzaldehyde is obtained, it can be reacted with a diverse range of (hetero)aryl methyl ketones to produce a library of chalcone analogs. univ-ovidius.roresearchgate.net The reaction is typically performed in an alcoholic solvent like ethanol with a base catalyst such as sodium hydroxide (B78521) or a secondary amine like piperidine. univ-ovidius.roresearchgate.net The choice of ketone dictates the substitution pattern on one of the aromatic rings of the final chalcone product.

| Aldehyde Component | Ketone Component Examples | Resulting Chalcone Analog | Catalyst/Conditions |

|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | 2'-Nitroacetophenone | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | NaOH, Ethanol, rt |

| 1-(Furan-2-yl)ethanone | (E)-1-(furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | NaOH, Ethanol, rt | |

| 3-Acetylcoumarin | 3-(3-(4-(Benzyloxy)phenyl)acryloyl)-2H-chromen-2-one | Piperidine, Methanol, reflux |

Preparation of Indole and Benzo[h]quinoline (B1196314) Derivatives

Indole Derivatives: The indole nucleus is a fundamental heterocyclic structure in many natural products and pharmaceuticals. openmedicinalchemistryjournal.comontosight.ai The Fischer indole synthesis, as detailed in section 3.3.6 for tetrahydrocarbazoles, is a primary method for constructing the indole core. orgsyn.org this compound is a valuable starting material in this context, providing the benzyloxy-substituted phenylhydrazine necessary for creating indoles with specific oxygenation patterns. google.com For example, the reaction of 4-benzyloxyphenylhydrazine hydrochloride with 4-benzyloxy propiophenone (B1677668) in refluxing ethanol or toluene (B28343) yields 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a complex indole derivative, in high yield. google.com

Benzo[h]quinoline Derivatives: Benzo[h]quinolines are polycyclic aromatic aza-heterocycles. Their synthesis often involves the cyclization of precursors that already contain a naphthalene (B1677914) ring system. nih.govrsc.org Common methods include the Combes synthesis, which reacts an arylamine with a β-diketone, and the Skraup synthesis, which uses glycerol (B35011) and an oxidizing agent. iipseries.org Other approaches involve the intramolecular cyclization of N-naphthylamines. nih.gov For instance, a one-pot reaction of mercaptoacetate, naphthalen-1-amine, and triethylamine can produce a 2,3,4-trisubstituted benzo[h]quinoline. nih.gov While 4-benzyloxyaniline is a versatile precursor for many heterocycles, its specific application in the direct synthesis of the benzo[h]quinoline skeleton is not prominently featured in the reviewed literature, which tends to favor naphthalen-1-amine as the key starting material. nih.govresearchgate.netjptcp.com

Formation of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

Derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been investigated as nonsteroidal progesterone (B1679170) receptor antagonists. nih.gov The synthesis of this scaffold can be envisioned starting from this compound. A typical synthetic route involves several key transformations.

First, the free base, 4-benzyloxyaniline, is reacted with a substituted benzenesulfonyl chloride in a suitable solvent, often in the presence of a base like pyridine, to form the sulfonamide linkage. scholarsresearchlibrary.commdpi.com This produces an N-(4-benzyloxyphenyl)benzenesulfonamide intermediate.

The next critical step is the formation of the phenoxy ether bond. This can be achieved through a two-step process:

Debenzylation: The benzyl protecting group on the phenol is removed. A common method is catalytic hydrogenation or treatment with a strong acid. prepchem.com This unmasks the hydroxyl group, yielding an N-(4-hydroxyphenyl)benzenesulfonamide.

Etherification: The resulting phenol is then coupled with a substituted aryl halide (e.g., fluoronitrobenzene) via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation to form the target diaryl ether linkage. acs.orgorganic-chemistry.orgrsc.org

Alternatively, the diaryl ether linkage can be formed first, starting with 4-phenoxyaniline, which is then reacted with benzenesulfonyl chloride to give the final product. lookchem.com The use of 4-benzyloxyaniline as the starting material allows for the introduction of substituents on the phenoxy ring at a later stage of the synthesis.

Synthesis of N-type Voltage-Sensitive Calcium Channel Blockers and Analogues

4-Benzyloxyaniline is a key structural motif in the development of a class of potent neuronal N-type voltage-sensitive calcium channel (VSCC) blockers. acs.orgnih.gov These compounds have shown potential as anticonvulsant and analgesic agents. acs.orgnih.gov

The synthesis involves using 4-benzyloxyaniline as a scaffold to build more complex amine derivatives. For example, a multi-step synthesis can involve the reductive amination of 4-benzyloxyaniline with a piperidone derivative (e.g., 1-benzyl-3-piperidone) to form a secondary amine. acs.org This intermediate can undergo further N-alkylation and subsequent coupling with amino acid moieties. acs.org

One of the most promising compounds from this series is (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one. acs.orgnih.gov This molecule demonstrated significant potency in blocking N-type calcium channels and was effective in preclinical models of seizures and pain. acs.orgnih.gov The research highlights that the 4-benzyloxyaniline group is a critical component for the biological activity of these analogues. acs.orgacs.org

| Compound Name | Target | In Vitro Activity (IC₅₀) | In Vivo Efficacy (ED₅₀) | Reference |

|---|---|---|---|---|

| (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one | N-type Calcium Channels | 0.67 µM (IMR32 assay) | 6 mg/kg, iv (audiogenic seizure mouse model) | acs.orgnih.gov |

Spectroscopic and Structural Elucidation in Chemical Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide a wealth of information regarding the structure and electronic properties of molecules. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, allowing for their precise identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-benzyloxyaniline hydrochloride provides key information about the different types of protons and their chemical environments. The aromatic protons of the aniline (B41778) and benzyl (B1604629) rings typically appear as multiplets in the downfield region, while the benzylic methylene (B1212753) protons (–CH₂–) and the amine protons (–NH₃⁺) show distinct signals. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbons of the aromatic rings resonate at lower field compared to the aliphatic methylene carbon.

Table 1: NMR Data for 4-Benzyloxyaniline and Related Structures Note: Data for the hydrochloride salt may vary slightly from the free base due to the protonation of the amine group. The data presented here is based on typical values for similar structures.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H | ~7.3 (m) | Aromatic protons (benzyl group) |

| ¹H | ~6.9-7.2 (m) | Aromatic protons (aniline ring) |

| ¹H | ~5.0 (s) | Benzylic protons (–O–CH₂–) |

| ¹H | Broad signal | Amine protons (–NH₃⁺) |

| ¹³C | ~158 | Aromatic C–O |

| ¹³C | ~146 | Aromatic C–N |

| ¹³C | ~113-131 | Aromatic CH |

| ¹³C | ~70 | Benzylic carbon (–O–CH₂–) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H bonds of the ammonium (B1175870) salt, the C-O ether linkage, and the aromatic C-H and C=C bonds. The presence of the hydrochloride salt is typically confirmed by the appearance of a broad absorption in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the anilinium ion.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Ammonium salt) | Stretching | ~2500-3000 (broad) |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-O (Ether) | Stretching | ~1200-1300 (asymmetric), ~1000-1100 (symmetric) |

| N-H | Bending | ~1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. up.ac.za Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π to π* transitions of the benzene (B151609) rings. up.ac.za The spectrum is influenced by the substituents on the aromatic rings. The ether and amino groups act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. up.ac.za For disubstituted benzenes, the relative positions of the substituents (ortho, meta, or para) significantly affect the UV spectrum. up.ac.za

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS, EI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov In the case of this compound, the molecular weight is 235.71 g/mol . nih.govthermofisher.com The monoisotopic mass is approximately 235.0764 Da. nih.gov

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The fragmentation pattern of 4-benzyloxyaniline would likely show a prominent peak for the benzyl cation (C₇H₇⁺) at m/z 91 and a peak for the aminophenoxy radical cation. Electrospray ionization (ESI) is a softer ionization technique that is well-suited for analyzing salts like this compound, typically showing the protonated molecule of the free base [M+H]⁺.

X-ray Diffraction Analysis for Solid-State Characterization

X-ray diffraction is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies of Derivatives

While obtaining single crystals of this compound itself can be challenging, the structural analysis of its derivatives provides invaluable information about its conformational preferences and intermolecular interactions. Studies on related benzyloxyaniline and benzyloxybenzoic acid structures have revealed the importance of both strong (N-H···O, O-H···O) and weak (C-H···O, C-H···π) hydrogen bonds in their crystal packing. globalauthorid.com

In derivatives such as Schiff bases formed from 4-benzyloxyaniline, single-crystal X-ray diffraction can precisely determine bond lengths, bond angles, and torsion angles. researchgate.net This data confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state. For example, it can show the relative orientation of the two aromatic rings. Furthermore, analysis of the crystal packing can elucidate the network of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. globalauthorid.comresearchgate.net

Analysis of Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. These interactions are crucial for understanding the physical properties of the material. For this compound, a detailed experimental analysis of these interactions is not published. However, based on its molecular structure, the potential for various types of intermolecular forces can be inferred.

The this compound molecule contains several functional groups capable of participating in hydrogen bonds. The anilinium cation (R-NH₃⁺) is a strong hydrogen bond donor, while the ether oxygen and the chloride anion are potential hydrogen bond acceptors. The aromatic rings can act as weak hydrogen bond acceptors (N–H...π or C–H...π interactions).

In the absence of specific crystallographic data for this compound, a definitive mapping of its hydrogen bonding network is not possible. It is highly probable that strong N–H...Cl⁻ hydrogen bonds are a dominant feature in the crystal structure, a common characteristic of amine hydrochlorides.

The presence of two aromatic rings (the phenyl ring and the benzyloxy ring) in the molecule suggests the likelihood of π-stacking interactions. prepchem.com These interactions, arising from the electrostatic and dispersion forces between the π-systems of aromatic rings, play a significant role in the packing of aromatic compounds. prepchem.com The specific geometry of these interactions (e.g., face-to-face or offset) would require confirmation through crystal structure analysis.

Halogen bonding is a directional non-covalent interaction involving a halogen atom. researchgate.net In this compound, the chloride anion (Cl⁻) would primarily act as a hydrogen bond acceptor. While interactions involving the chloride ion are expected, they would be classified as ionic or hydrogen bonds rather than true halogen bonds, which typically involve a covalently bonded halogen with a region of positive electrostatic potential.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to model the electronic environment and predict reactivity.

Density Functional Theory (DFT) is a computational method used to determine the optimized molecular geometry and electronic structure of molecules. For derivatives of 4-benzyloxyaniline, such as 4-benzyloxy-2-nitroaniline and (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations have been performed using basis sets like 6-311G(d,p) and 6-311++G(d,p) with the B3LYP hybrid functional. nih.govbanglajol.info These studies reveal that such molecules often possess a non-planar structure and C1 point group symmetry. nih.govbanglajol.info The calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. banglajol.info For the parent 4-benzyloxyaniline, theoretical calculations would similarly predict the spatial arrangement of the benzyl (B1604629) and aniline (B41778) moieties, including the pyramidalization of the amino nitrogen atom and the angles between the phenyl rings. umn.edu

Table 1: Representative DFT Calculation Parameters for Aniline Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Structural Analysis | nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | Spectroscopic Analysis | nih.gov |

| Electronic Properties | DFT/B3LYP/6-311++G(d,p) | Reactivity Prediction | banglajol.info |

| NMR Chemical Shifts | GIAO/B3LYP/6-311G(d,p) | Structural Elucidation | nih.gov |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intermolecular interactions within a molecule. researchgate.netuba.aryoutube.com In the context of 4-benzyloxyaniline derivatives, NBO analysis has been effectively used to explore intramolecular charge transfer from the electron-donating amino group to other parts of the molecule. nih.gov It can quantify the delocalization of electron density from the nitrogen lone pair and the oxygen of the benzyloxy group into the π-system of the aromatic rings. researchgate.net

This analysis allows for the identification and characterization of hydrogen bonds, such as N-H···O and C-H···O interactions, which are critical for understanding crystal packing and interactions with other molecules. nih.govnih.gov The stabilization energies (E(2)) calculated via second-order perturbation theory within NBO analysis provide a quantitative measure of the strength of these donor-acceptor interactions, revealing the flow of charge from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). nih.gov

Table 2: NBO Analysis of Donor-Acceptor Interactions in a Related Aniline Derivative

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Reference |

| n1(N30) | σ(N62-H63) | High | Intermolecular H-Bond | nih.gov |

| Lone Pair (N) | π(Aromatic Ring) | Moderate | Intramolecular Charge Transfer | nih.gov |

| Lone Pair (O) | π*(Aromatic Ring) | Moderate | Intramolecular Charge Transfer | nih.gov |

Mechanistic Studies of Reaction Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including predicting the most likely positions for electrophilic attack and detailing the steps involved in functional group transformations.

The regioselectivity of electrophilic aromatic substitution reactions, such as nitration, can be predicted using computational models. nih.gov For 4-benzyloxyaniline, the substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. Both the amino (-NH₂) group and the benzyloxy (-OCH₂C₆H₅) group are activating groups due to the presence of lone pairs on the nitrogen and oxygen atoms, which can be delocalized into the aromatic ring. libretexts.org

All activating groups are known to be ortho, para-directors. libretexts.org Therefore, nitration of 4-benzyloxyaniline is predicted to occur at the positions ortho and para to the activating groups. Specifically, positions 2 and 6 (ortho to the -NH₂ group) and position 3 and 5 (ortho to the -OCH₂Ph group and meta to the -NH₂ group) would be considered. However, the amino group is a much stronger activator than the benzyloxy group, meaning substitution will be directed primarily by the amino group to its ortho positions (positions 2 and 6). The bulky benzyloxy group may cause steric hindrance at the ortho position, potentially favoring substitution at the other ortho position. Computational approaches, such as analyzing the energies of the intermediate σ-complexes, can provide quantitative predictions of the isomer distribution. nih.govnih.gov

The synthesis of 4-benzyloxyaniline typically involves the reduction of a nitro precursor, 4-benzyloxy nitrobenzene (B124822). google.com The mechanism for the catalytic reduction of aromatic nitro compounds is a complex, multi-step process. acs.org The most widely accepted pathway is the Haber-Lukashevich mechanism, which proceeds through successive reduction steps. orientjchem.orgresearchgate.net

Computational studies on related systems support a sequence where the nitro group (-NO₂) is first reduced to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) (-NHOH) intermediate. acs.orgorientjchem.org This hydroxylamine is then finally reduced to the corresponding aniline (-NH₂). Alternative "condensation" pathways, where intermediates like nitrosobenzene (B162901) and phenylhydroxylamine react to form azoxybenzene, which is then reduced, have also been proposed and studied. orientjchem.org Theoretical modeling helps to map the potential energy surface of these reaction pathways, identifying transition states and intermediates to clarify the operative mechanism under specific reaction conditions.

Molecular Modeling and Docking Studies in Chemical Biology

Molecular modeling and docking are computational techniques used to predict how a molecule, such as a derivative of 4-benzyloxyaniline, might bind to a biological target, typically a protein or enzyme. nih.govijper.org These methods are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. malariaworld.org

For instance, docking studies performed on the related compound 4-benzyloxy-2-nitroaniline have been used to investigate how it interacts with the active sites of target proteins, highlighting the importance of hydrogen bonds in its biological activity. nih.gov Similarly, derivatives of 4-phenoxyphenol, which share structural similarities and are synthesized via a common aniline intermediate, have been evaluated as androgen receptor antagonists using docking simulations to guide their design. nih.gov These studies typically calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. nih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket. ijper.org Such insights are invaluable for the rational design of more potent and selective aniline-based therapeutic agents. unar.ac.idresearchgate.net

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is a computational technique used to predict how a molecule (the ligand), such as 4-Benzyloxyaniline hydrochloride, might bind to a biological receptor, typically a protein. This analysis is fundamental to understanding a compound's mechanism of action and its potential therapeutic effects or toxicity.

Detailed research findings in this area would typically involve molecular docking simulations. In such a study, the three-dimensional structure of this compound would be computationally "docked" into the binding sites of various known receptors. The results would be analyzed to determine the binding affinity (a measure of how tightly the ligand binds) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the ligand-receptor complex.

Table 1: Hypothetical Ligand-Receptor Interaction Profile for this compound

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Receptor A | -8.5 | TYR 82, PHE 264 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor B | -7.2 | ASP 112, LEU 289 | Ionic Bond, Hydrophobic |

| Receptor C | -6.1 | SER 95, TRP 314 | Hydrogen Bond, Pi-Cation |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Structure-Kinetic Relationships (SKRs) and Dissociation Kinetics

Structure-Kinetic Relationships (SKRs) explore how the chemical structure of a compound influences its binding kinetics, specifically the rates at which it associates with (kon) and dissociates from (koff) its receptor. The dissociation rate is particularly important as it determines the residence time of the drug on its target, which can be a more critical determinant of efficacy than binding affinity alone.

A computational investigation into the SKRs of this compound would involve advanced simulation techniques, such as molecular dynamics or steered molecular dynamics, to model the entire binding and unbinding process. These studies would elucidate the energy barriers and conformational changes involved as the compound enters and exits the receptor's binding site.

The dissociation constant (Kd) is a measure of binding affinity, while the dissociation rate constant (koff) describes the stability of the ligand-receptor complex over time. A slower dissociation rate (longer residence time) is often desirable for therapeutic agents.

Table 2: Hypothetical Kinetic Parameters for this compound

| Target Receptor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Residence Time (1/koff) (s) |

| Receptor A | 1.2 x 10⁶ | 0.05 | 20 |

| Receptor B | 3.5 x 10⁵ | 0.18 | 5.6 |

| Receptor C | 7.8 x 10⁵ | 0.95 | 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Future Directions and Research Perspectives

The utility of 4-benzyloxyaniline hydrochloride as a foundational chemical structure continues to inspire new research avenues. Future investigations are progressively focusing on greener synthesis, the creation of precisely functionalized derivatives, novel material science applications, and deeper computational understanding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Benzyloxyaniline hydrochloride with high yield and purity?

- Methodological Answer : The synthesis involves diazotization and subsequent reduction. A reported method suspends this compound in a mixture of concentrated HCl, water, and ice, followed by sodium nitrite addition at -10°C. After filtration and cooling, stannous chloride in HCl is added to precipitate the product. Crystallization from ethanol/water yields 79% pure 4-benzyloxyphenylhydrazine hydrochloride . Key factors include temperature control (-8°C to 10°C), stoichiometric reagent ratios, and purification via charcoal treatment.

Q. How can researchers characterize the structural and purity attributes of this compound?

- Methodological Answer : Use IR spectroscopy to identify NH₂ stretches (~3355 cm⁻¹) and aromatic C-O-C bonds. GC/MS (70 eV) shows a molecular ion peak at m/z 199 (M⁺, 19%) and a base peak at m/z 108 (100%). LC/MS confirms the molecular ion ([M+H]⁺ at m/z 200). Cross-validation with literature spectra ensures structural fidelity . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound decomposes at 228°C . Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity, which may hydrolyze the benzyl ether group. Solvent stability tests in DMSO or methanol (1–10 mM) should precede kinetic studies.

Q. What methodologies determine the solubility profile of this compound?

- Methodological Answer : Use the shake-flask method: dissolve excess compound in solvents (e.g., water, DMSO, ethanol) at 25°C, agitate for 24 hours, and quantify saturation via UV-Vis spectroscopy. Preliminary data suggest limited aqueous solubility (<5 mg/mL), requiring co-solvents (e.g., 10% DMSO) for biological assays .

Advanced Research Questions

Q. How do mechanistic studies elucidate the role of this compound in heterocyclic synthesis?

- Methodological Answer : In indole synthesis, it acts as a nucleophile in Pd/C-catalyzed alkylation. For example, condensation with bromo ketones under refluxing DMF forms N-alkylated indoles. Mechanistic probes (e.g., isotopic labeling or kinetic isotope effects) can identify rate-limiting steps, such as SN2 displacement or radical intermediates .

Q. What advanced analytical strategies resolve contradictions in reported physicochemical data?

- Methodological Answer : Discrepancies in melting points or spectral data require hyphenated techniques (e.g., LC-MS/MS for purity) and 2D NMR (HSQC, HMBC) to confirm regiochemistry. Conflicting IR bands (e.g., NH₂ vs. OH stretches) are clarified via deuterium exchange experiments .

Q. How does selective benzyl deprotection impact pharmacological activity in drug intermediates?

- Methodological Answer : Hydrogenolysis (Pd/C, cyclohexadiene) removes benzyl groups, exposing free hydroxyl or amine moieties critical for target binding. Compare IC₅₀ values of protected vs. deprotected analogs in enzyme assays (e.g., kinase inhibition) to quantify activity changes .

Q. What experimental design principles ensure regiochemical control in multi-step syntheses?

- Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amines, benzyl for ethers) and monitor reactions via TLC or inline IR. For example, in a 3-step synthesis, maintain strict pH control during diazotization (pH <1) and stoichiometric excess (1.2 eq) of coupling agents (CDI) to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.